5-Aminomethyl-2-methyl-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

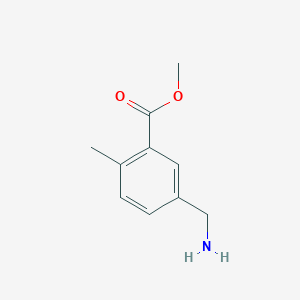

5-Aminomethyl-2-methyl-benzoic acid methyl ester is a chemical compound that has recently gained attention in scientific research due to its potential implications in various fields of research and industry. It is also known as methyl 5-(aminomethyl)-2-methylbenzoate .

Molecular Structure Analysis

The molecular formula of 5-Aminomethyl-2-methyl-benzoic acid methyl ester is C10H13NO2. The InChI code is 1S/C10H13NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 .Chemical Reactions Analysis

Esters like 5-Aminomethyl-2-methyl-benzoic acid methyl ester can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction, and to different esters through trans-esterification reactions .Physical And Chemical Properties Analysis

5-Aminomethyl-2-methyl-benzoic acid methyl ester is a white solid . Its molecular weight is 215.6791 .Scientific Research Applications

Analytical Methods for Methyl Paraben

Methyl paraben, a methyl ester of P-hydroxy benzoic acid, is studied for its presence in cosmetics. Various analytical methods like spectrophotometric methods, HPLC, electrokinetic capillary electrophoresis, and UPLC are employed for its determination due to its broad usage and regulatory concentration limits in cosmetic products (Mallika J.B.N, S. ThiruvengadarajanV., & C. Gopinath, 2014).

Xylan Derivatives and Applications

Chemical modification of xylan into ethers and esters, including xylan esters, demonstrates potential for specific applications based on functional groups. This research explores the synthesis of novel xylan esters and their potential in drug delivery and as antimicrobial agents, highlighting the versatility of ester compounds in developing biopolymers with tailored properties (K. Petzold-Welcke, K. Schwikal, S. Daus, & T. Heinze, 2014).

Photodynamic Therapy and Methyl Ester

The study discusses the use of methyl ester in photodynamic therapy (PDT), particularly focusing on improving the clinical outcomes of PDT for skin conditions. This involves pre-treatment strategies and the use of additives to optimize intralesional protoporphyrin IX content, demonstrating the role of methyl esters in enhancing therapeutic efficacy (M. Gerritsen, T. Smits, M. M. Kleinpenning, P. C. van de Kerkhof, & P. V. van Erp, 2008).

Synthesis and Applications of Methyl-2-formyl Benzoate

Methyl-2-formyl benzoate, a bioactive precursor with various pharmacological activities, demonstrates the synthetic versatility and importance of methyl esters in organic synthesis. This review discusses synthetic routes and the role of methyl-2-formyl benzoate as a precursor for developing new bioactive molecules, highlighting the significance of esters in pharmaceutical applications (S. Farooq & Z. Ngaini, 2019).

properties

IUPAC Name |

methyl 5-(aminomethyl)-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRRSOSNUHLOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminomethyl-2-methyl-benzoic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)

![N-[3-(3-Methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2566048.png)

![2,5-dichloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2566058.png)

![Methyl (2S)-3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2566060.png)

![3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2566064.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2566065.png)

![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)